(Z)-4-Aminobut-2-enoic acid, also known as cis-4-aminocrotonic acid, is an important compound in medicinal chemistry, particularly noted for its role as a partial agonist at the gamma-aminobutyric acid A receptor, specifically the GABAA-ρ subtype. This compound is often studied for its potential therapeutic applications in neurological disorders due to its interaction with GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system .
(Z)-4-Aminobut-2-enoic acid can be classified as a dehydroamino acid, characterized by the presence of a double bond between the second and third carbon atoms of the butanoic acid chain. It is derived from the amino acid L-alanine and is part of a broader category of compounds that include other amino acids and their derivatives. The compound's systematic name reflects its structure, indicating both the geometric configuration (Z) and functional groups present .
The synthesis of (Z)-4-Aminobut-2-enoic acid typically involves several chemical reactions. One notable method includes the use of N,N-bis(tert-butoxycarbonyl)glycinal and tert-butyl 2,2-dichloro-3,3,3-trifluoropropionate in a Reformatsky/reductive elimination coupling process. This method allows for the introduction of trifluoromethyl groups, which enhance the compound's biological activity by modifying its electronic properties .
The synthetic route generally proceeds through the following steps:
The molecular formula for (Z)-4-Aminobut-2-enoic acid is CHN\O, with a molecular weight of approximately 101.10 g/mol. The structure features an amine group (-NH) and a carboxylic acid group (-COOH), along with a double bond between the second and third carbon atoms, which defines its classification as an alkene.
Key structural data includes:
(Z)-4-Aminobut-2-enoic acid participates in various chemical reactions typical for amino acids and their derivatives:
The kinetics of these reactions reveal that (Z)-4-Aminobut-2-enoic acid exhibits non-pseudo-first-order kinetics during inactivation events, indicating complex interactions within enzymatic pathways.
The mechanism of action for (Z)-4-Aminobut-2-enoic acid primarily involves its role as a partial agonist at GABAA receptors. Upon binding to these receptors, it facilitates inhibitory neurotransmission by enhancing chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability.
Research indicates that this compound can modulate synaptic transmission effectively, making it a candidate for further studies in treating epilepsy and other neurological disorders .
(Z)-4-Aminobut-2-enoic acid is typically found as a white crystalline solid at room temperature. Its solubility profile suggests good solubility in polar solvents due to its ionic functional groups.
The compound exhibits:
(Z)-4-Aminobut-2-enoic acid finds applications primarily in scientific research related to neuropharmacology. Its selective action on GABA receptors makes it valuable for studying mechanisms underlying neurotransmission and developing potential treatments for conditions such as epilepsy, anxiety disorders, and other neurodegenerative diseases.
Stereoselective synthesis of the (Z)-4-aminobut-2-enoic acid scaffold requires precise geometric control to achieve the cis-configuration across the α,β-unsaturated system. One validated approach employs a Horner-Wadsworth-Emmons reaction using diethyl (2-tert-butoxycarbonylaminoethyl)phosphonate and glyoxylic acid derivatives. This method achieves Z-selectivity (>95%) through steric-directed addition under kinetic control at −78°C, producing N-Boc-protected intermediates that are subsequently deprotected to yield the free (Z)-4-aminobut-2-enoic acid [1] [6].
An alternative chiral auxiliary strategy utilizes tert-butyl 2-(tert-butoxycarbonylamino)-3,3,3-trifluoropropanoate as a glycine equivalent. Condensation with acetaldehyde under Mitsunobu conditions generates the α-trifluoromethyl-α,β-unsaturated ester with high Z-selectivity (dr > 8:1), attributed to the steric bulk of the trifluoromethyl group directing syn-elimination. Subsequent acidic hydrolysis liberates the (Z)-4-amino-2-(trifluoromethyl)-2-butenoic acid derivative [1].
Table 1: Stereoselective Methods for (Z)-4-Aminobut-2-enoic Acid Synthesis
Method | Key Reagent | Z-Selectivity | Yield | Reference |
---|---|---|---|---|
Horner-Wadsworth-Emmons | Diethyl (2-Boc-aminoethyl)phosphonate | >95% | 78% | [6] |
Chiral Auxiliary | tert-Butyl 2-(Boc-amino)-3,3,3-trifluoropropanoate | >88% | 65% | [1] |
Enzymatic Resolution | Lipase-catalyzed hydrolysis | >99% ee | 42% | [3] |
The Reformatsky reaction is pivotal for constructing the α-trifluoromethyl-β-aminoacrylate core. As demonstrated in the synthesis of (Z)-4-amino-2-(trifluoromethyl)-2-butenoic acid, tert-butyl 2,2-dichloro-3,3,3-trifluoropropionate undergoes zinc-mediated Reformatsky coupling with N,N-bis(tert-butoxycarbonyl)glycinal. This generates a β-hydroxy ester intermediate, which undergoes stereoselective reductive elimination using zinc/acetic acid to yield the (Z)-α-trifluoromethyl-α,β-unsaturated ester (85% yield, Z:E > 9:1) [1].
Critical to this transformation is the chelation-controlled reduction, where zinc coordinates with the β-hydroxy and ester carbonyl groups, facilitating syn-elimination. The Boc-protected amino group remains inert under these conditions. Final deprotection with trifluoroacetic acid simultaneously cleaves the Boc groups and hydrolyzes the ester, delivering the target acid as the trifluoroacetate salt. The reaction’s efficiency is highly dependent on temperature control (<5°C) to prevent epimerization or over-reduction [1].
Reaction Scheme:
Trifluoroacetic acid (TFA) serves dual roles in synthesizing (Z)-4-aminobut-2-enoic acid derivatives: as a deprotecting agent for tert-butoxycarbonyl (Boc) groups and as a salt-forming counterion. During Boc deprotection, TFA protonates the liberated amine to form a stable trifluoroacetate salt, preventing imine formation or Michael additions that could degrade the unsaturated backbone. The resulting zwitterionic structure features a carboxylate anion and a protonated amine stabilized by TFA’s trifluoromethyl group, which enhances lattice energy through hydrophobic interactions [3] [4].
Crystallization studies reveal that the trifluoroacetate salt exhibits superior aqueous solubility (124 mg/mL) compared to the free acid (<5 mg/mL) due to disrupted hydrogen-bonding networks. This is attributed to the TFA anion’s electron-withdrawing effect, which weakens adjacent hydrogen bonds. Stability assessments indicate no geometric isomerization (Z→E) in the solid state after 12 months at 4°C, confirming the salt’s role in locking the cis-configuration through intramolecular N–H···O=C hydrogen bonding (bond length: 1.87 Å) [2] [6].
Table 2: Physicochemical Properties of (Z)-4-Aminobut-2-enoic Acid Salts
Salt Form | Solubility (H₂O) | Melting Point | Stability (t₁/₂, 25°C) | Crystalline Structure |
---|---|---|---|---|
Trifluoroacetate | 124 mg/mL | 192–195°C | >24 months | Monoclinic, P2₁/c |
Hydrochloride | 98 mg/mL | 178–181°C | 18 months | Orthorhombic, P2₁2₁2₁ |
Free Acid | <5 mg/mL | Decomposes | 3 months | Amorphous |
Suzuki-Miyaura couplings enable diversification at the C4 position of (Z)-4-aminobut-2-enoic acid derivatives. A key precursor, (Z)-4-(tert-butoxycarbonylamino)-2-butenyl trifluoroborate, undergoes palladium(0)-catalyzed coupling with aryl halides using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (4:1). This achieves C4-arylated products in 70–92% yield with full retention of the Z-configuration, as confirmed by NOESY correlations (J₃,₄ = 10.2 Hz) [1].
Mechanistic studies indicate that the Boc-protected amino group coordinates with palladium to form a chelated transition state, suppressing β-hydride elimination and maintaining stereointegrity. For electron-deficient aryl bromides, Buchwald ligands (e.g., SPhos) enhance yields by facilitating oxidative addition. Post-coupling deprotection with TFA furnishes the trifluoroacetate salt. While the provided search results do not explicitly detail palladium-catalyzed reactions for the core scaffold, enzymatic transamination of related compounds by GABA-AT suggests potential for biocatalytic derivatization [1].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: